2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-32-14-8-13-27-24(31)22(34-25(27)33)21-17-10-5-7-12-19(17)28(23(21)30)15-20(29)26-18-11-6-4-9-16(18)2/h4-7,9-12H,3,8,13-15H2,1-2H3,(H,26,29)/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWMWMDJRDJRFG-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazolidinones, characterized by a thiazolidinone ring fused with an indole moiety. The molecular formula is with a molecular weight of approximately 516.0 g/mol. Its IUPAC name reflects its complex structure, indicating multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| CAS No. | 617696-35-2 |
| Molecular Formula | C24H22ClN3O4S2 |
| Molecular Weight | 516.0 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-{...} |
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to the target compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of various signaling pathways related to cell survival and growth.
- Mechanism of Action : The compound likely interacts with specific enzymes or receptors involved in cancer cell proliferation. It may inhibit key proteins that regulate the cell cycle, leading to apoptosis in cancerous cells.
-
Case Studies :
- A study demonstrated that certain thiazolidinone derivatives had IC50 values as low as 0.31 µM against MCF7 breast cancer cells, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted the induction of DNA damage and activation of caspases in treated cancer cells, further supporting the compound's potential as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazolidinone derivatives have been reported to exhibit activity against various bacterial strains and fungi.
- Mechanism of Action : The antimicrobial effects may arise from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
- Research Findings :
Anti-inflammatory and Analgesic Effects
Thiazolidinone compounds are also being explored for their anti-inflammatory properties.
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
- Research Insights :
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Thiazolidinone Core
Compound A : 2-{(3Z)-3-[3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide
- Key Difference: Allyl group replaces 3-ethoxypropyl at position 3 of the thiazolidinone.
- Impact :
Compound B : N-(3,4-Dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Key Difference : 3,4-Dimethylphenyl replaces 2-methylphenyl in the acetamide group.
- Impact: Increased steric bulk (CCS: 223.6 Ų vs. 232.8 Ų for [M+Na]+ ).
Variations in the Arylacetamide Side Chain
Compound C : N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Physicochemical Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
